1,4-Bis(diethoxyphosphoryl)benzene

Catalog No.
S662882
CAS No.
21267-14-1
M.F
C14H24O6P2
M. Wt
350.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(diethoxyphosphoryl)benzene

CAS Number

21267-14-1

Product Name

1,4-Bis(diethoxyphosphoryl)benzene

IUPAC Name

1,4-bis(diethoxyphosphoryl)benzene

Molecular Formula

C14H24O6P2

Molecular Weight

350.28 g/mol

InChI

InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3

InChI Key

KNUANRUJDWJWGY-UHFFFAOYSA-N

SMILES

CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC

Flame Retardant Properties:

There is some investigation into the flame retardant properties of 1,4-Bis(diethoxyphosphoryl)benzene. Studies have shown that incorporating this compound into certain polymers can improve their flame retardancy, potentially offering a new approach to fire safety materials. However, more research is needed to fully understand its effectiveness and mechanism of action. [Source: A study published in the journal "Polymer Degradation and Stability" found that incorporating 1,4-Bis(diethoxyphosphoryl)benzene into poly(ethylene terephthalate) (PET) improved its flame retardancy. ""]

1,4-Bis(diethoxyphosphoryl)benzene is an organophosphorus compound characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring at the 1 and 4 positions. This compound appears as a white crystalline solid and has a molecular formula of C14H24O6P2C_{14}H_{24}O_{6}P_{2} and a molecular weight of approximately 368.3 g/mol. It is soluble in various organic solvents, making it useful in chemical synthesis and industrial applications .

  • Oxidation: This compound can be oxidized to yield phosphonic acids, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert it into phosphine derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The diethoxyphosphoryl groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzene derivatives.

Research indicates that 1,4-Bis(diethoxyphosphoryl)benzene may exhibit antimicrobial properties, making it a candidate for further investigation in the field of medicinal chemistry. Its mechanism of action likely involves interactions with biological molecules through its phosphoryl groups, which can form covalent bonds with nucleophilic sites on target biomolecules .

The synthesis of 1,4-Bis(diethoxyphosphoryl)benzene can be achieved through several methods:

  • Palladium-Catalyzed Reactions: One common synthetic route involves the palladium-catalyzed α, β-homodiarylation of vinyl esters. This method enhances the yield of the final product significantly.
  • Industrial Production: In industrial settings, similar synthetic routes are scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance production efficiency.

1,4-Bis(diethoxyphosphoryl)benzene has diverse applications across various fields:

  • Chemistry: It serves as a reagent in organic synthesis and catalysis.
  • Biology: The compound is being explored for its potential use in antimicrobial treatments.
  • Medicine: It has potential applications in drug development due to its unique chemical properties.
  • Industry: Utilized in producing advanced materials and polymers, contributing to innovations in material science .

The interaction studies of 1,4-Bis(diethoxyphosphoryl)benzene focus on its reactivity with biological molecules and other chemical species. Its phosphoryl groups allow it to engage in covalent bonding with nucleophilic centers in proteins and other biomolecules, influencing biological pathways and potentially leading to therapeutic effects. Further studies are needed to elucidate specific interactions and their implications for health and disease management .

Several compounds share structural similarities with 1,4-Bis(diethoxyphosphoryl)benzene. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,4-Bis(diethoxyphosphoryl)benzeneTwo diethoxyphosphoryl groups on a benzene ringSpecific reactivity due to diethoxy groups
1,4-Bis(dimethoxyphosphoryl)benzeneSimilar structure but with dimethoxy groupsDifferent reactivity profile due to methoxy groups
1,4-Bis(diphenoxyphosphoryl)benzeneContains diphenoxyphosphoryl groupsEnhanced stability and different solubility
1,4-Bis(dipropoxyphosphoryl)benzenePropoxy groups instead of ethoxyVariation in steric hindrance affecting reactivity

The uniqueness of 1,4-Bis(diethoxyphosphoryl)benzene lies primarily in its specific diethoxyphosphoryl groups that confer distinct chemical properties suitable for various applications across chemistry and biology .

1,4-Bis(diethoxyphosphoryl)benzene is an organophosphorus compound with systematic nomenclature and distinct structural features.

Key Identifiers:

PropertyValue
IUPAC Name1,4-Bis(diethoxyphosphoryl)benzene
CAS Registry Number21267-14-1
Molecular FormulaC₁₄H₂₄O₆P₂
Molecular Weight350.28 g/mol
SynonymsTetraethyl 1,4-phenylenebisphosphonate; Benzene-1,4-diylbis(phosphonic acid tetraethyl ester)

The compound consists of a para-substituted benzene ring with two diethyl phosphonate groups (–PO(OEt)₂) at the 1 and 4 positions. Its structure is confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry.

Historical Context and Development

The synthesis of 1,4-bis(diethoxyphosphoryl)benzene is rooted in the evolution of organophosphorus chemistry. Key milestones include:

  • Early Phosphonate Synthesis: Derived from the Michaelis–Arbuzov reaction, a classical method for forming P–C bonds via trialkyl phosphite and alkyl halide interactions.
  • Modern Adaptations: Palladium-catalyzed cross-coupling reactions enabled precise aromatic bisphosphonate synthesis. For example, nickel-catalyzed protocols using 1,4-dibromobenzene and triethyl phosphite under reflux conditions yield the compound.
  • Microwave-Assisted Synthesis: Recent advancements improved efficiency, with reactions completing in minutes rather than hours.

The compound’s development reflects broader trends in optimizing phosphorus-containing building blocks for materials science and medicinal chemistry.

Structural Classification within Organophosphorus Chemistry

1,4-Bis(diethoxyphosphoryl)benzene belongs to the bisphosphonate ester family, characterized by two phosphonate groups attached to an aromatic core.

Comparative Classification of Organophosphorus Compounds:

ClassGeneral StructureExample
Phosphate EstersO=P(OR)₃Trimethyl phosphate
PhosphonatesR–PO(OR)₂Glyphosate
BisphosphonatesAr–[PO(OR)₂]₂1,4-Bis(diethoxyphosphoryl)benzene
Phosphine OxidesR₃P=OTriphenylphosphine oxide

The compound’s para-substitution pattern distinguishes it from ortho- or meta-isomers, influencing its electronic properties and reactivity.

Significance in Synthetic Organic Chemistry

1,4-Bis(diethoxyphosphoryl)benzene serves as a versatile intermediate in organic synthesis:

Key Applications:

  • Wittig–Horner Reactions: As a bisphosphonate precursor for synthesizing conjugated polymers (e.g., poly-p-phenylene vinylene derivatives).
  • Cross-Coupling Substrates: Participates in Pd-catalyzed P–C bond-forming reactions to generate functionalized aromatics.
  • Coordination Chemistry: Forms complexes with transition metals (e.g., nickel, palladium) for catalytic applications.

Synthetic Utility Table:

Reaction TypeRole of CompoundProduct Application
Microwave ArbuzovPhosphorylating agentLuminescent materials
Hirao CouplingAryl halide substituteBioactive molecule intermediates
PolymerizationMonomer for π-conjugated systemsOrganic electronics

Its rigid aromatic backbone and electron-withdrawing phosphonate groups make it critical for designing advanced materials and molecular probes.

The classical synthesis of 1,4-Bis(diethoxyphosphoryl)benzene relies primarily on the well-established Michaelis-Arbuzov reaction, which represents one of the most fundamental approaches for carbon-phosphorus bond formation [1] [2]. This methodology involves the reaction of 1,4-dibromobenzene with triethyl phosphite under thermal conditions, typically requiring temperatures ranging from 150 to 170°C for effective conversion .

The classical Arbuzov reaction proceeds through a well-defined mechanism involving nucleophilic attack by the phosphorus atom of triethyl phosphite on the electrophilic carbon bearing the bromine substituent, followed by formation of a phosphonium intermediate and subsequent elimination to yield the desired phosphonate product [1] [4]. Under optimized conditions, this approach can achieve yields ranging from 75 to 85 percent, making it a reliable method for laboratory-scale synthesis [5].

The reaction typically requires extended reaction times of 5 to 8 hours to achieve complete conversion, which represents one of the primary limitations of this classical approach [5]. Additionally, the high reaction temperatures necessitate careful temperature control and appropriate safety measures during the synthesis process. Despite these constraints, the classical Arbuzov reaction remains widely employed due to its simplicity, reproducibility, and the commercial availability of starting materials.

Palladium-Catalyzed Synthetic Approaches

Palladium-catalyzed methodologies have emerged as sophisticated alternatives for the synthesis of aryl phosphonates, offering enhanced selectivity and milder reaction conditions compared to classical thermal approaches [6] [7]. These catalytic systems typically employ palladium complexes in combination with appropriate ligands to facilitate carbon-phosphorus bond formation under more controlled conditions.

The palladium-catalyzed synthesis of 1,4-Bis(diethoxyphosphoryl)benzene generally involves the reaction of aryl halides with dialkyl phosphites or secondary phosphine oxides in the presence of palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ [6] [8]. These reactions typically proceed at temperatures ranging from 80 to 100°C, representing a significant reduction compared to classical thermal methods.

Recent developments in palladium catalysis have focused on the development of more efficient ligand systems, including the use of aryldiphosphine ligands that demonstrate enhanced oxygen-resistance stability and improved catalytic performance [6]. These advanced catalytic systems can achieve turnover numbers exceeding 2,390,000 and turnover frequencies of 100,000 h⁻¹, demonstrating exceptional catalytic efficiency for carbon-phosphorus bond formation reactions.

The palladium-catalyzed approach offers several advantages including high functional group tolerance, excellent regioselectivity, and the ability to accommodate a wide range of substrate scope [8]. However, the economic considerations associated with palladium catalyst costs and the complexity of catalyst systems represent practical limitations for large-scale industrial applications.

Arbuzov Reaction Applications

The Arbuzov reaction represents a cornerstone methodology in organophosphorus chemistry, providing versatile access to phosphonate esters through the thermal reaction of trialkyl phosphites with alkyl halides [1] [2]. For the synthesis of 1,4-Bis(diethoxyphosphoryl)benzene, the Arbuzov reaction offers both classical thermal conditions and modern catalytic variants that significantly enhance reaction efficiency.

The mechanism of the Arbuzov reaction involves initial nucleophilic attack by the phosphorus lone pair on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate [1]. This intermediate subsequently undergoes intramolecular nucleophilic displacement, resulting in carbon-oxygen bond cleavage and formation of the desired phosphonate product alongside an alkyl halide byproduct.

Recent advances in Arbuzov reaction methodology have focused on the development of radical variants that enable phosphonylation of primary, secondary, and tertiary alkyl halides under mild photoredox catalytic conditions [9] [10]. These radical Arbuzov reactions utilize specialized phosphonylation reagents such as 9-fluorenyl o-phenylene phosphite and can proceed at room temperature with excellent functional group tolerance, representing a significant advancement over traditional thermal conditions.

The application of heterogeneous catalysts has also been explored for Arbuzov reactions, with CeCl₃·7H₂O-SiO₂ demonstrating effectiveness for the synthesis of benzyl phosphonates under both conventional heating and microwave irradiation conditions [5]. These catalytic systems achieve yields ranging from 85 to 94 percent while offering simplified work-up procedures and catalyst recovery.

Hirao P–C Coupling Reaction Methodologies

The Hirao reaction, first developed by Toshikazu Hirao and colleagues in 1980, represents a fundamental palladium-catalyzed cross-coupling methodology for carbon-phosphorus bond formation [11] [12]. This reaction enables the synthesis of aryl phosphonates through the coupling of aryl halides with dialkyl phosphites under catalytic conditions, offering significant advantages over traditional thermal methods.

The Hirao coupling mechanism follows the classic palladium-catalyzed cross-coupling pathway, involving oxidative addition of the aryl halide to a palladium(0) complex, followed by ligand exchange with the phosphorus nucleophile and reductive elimination to yield the phosphonate product while regenerating the active catalyst [12] [13]. This catalytic cycle enables efficient carbon-phosphorus bond formation under mild conditions with excellent functional group tolerance.

Modern implementations of the Hirao reaction for 1,4-Bis(diethoxyphosphoryl)benzene synthesis typically employ Pd(PPh₃)₄ as the catalyst with triethylamine as base, achieving conversions ranging from 70 to 95 percent under optimized conditions [12] [13]. The reaction temperature typically ranges from 80 to 120°C, representing a significant improvement over classical thermal methods.

Recent developments in Hirao reaction methodology have focused on "P-ligand-free" approaches, where excess phosphorus reagent serves both as reactant and ligand, eliminating the need for additional phosphine ligands [12] [14]. These simplified protocols demonstrate particular effectiveness under microwave irradiation conditions, achieving excellent yields with reduced reaction times and enhanced operational simplicity.

The scope of the Hirao reaction has been extended to include various phosphorus nucleophiles beyond dialkyl phosphites, including H-phosphinates and secondary phosphine oxides, providing access to diverse classes of organophosphorus compounds [12] [13]. Additionally, the development of nickel-catalyzed variants has expanded the methodology to more economical catalytic systems while maintaining high synthetic efficiency.

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of organophosphorus compounds, including 1,4-Bis(diethoxyphosphoryl)benzene, with emphasis on reducing environmental impact, minimizing waste generation, and utilizing sustainable catalytic systems [15] [16]. These approaches focus on developing more environmentally benign synthetic protocols while maintaining synthetic efficiency and product quality.

One notable green chemistry approach involves the use of ecocatalysts derived from metal-hyperaccumulating plants for phosphonate synthesis [15]. These bio-derived catalysts, such as Eco-MgZnOx prepared from zinc-hyperaccumulating Arabidopsis halleri, demonstrate effectiveness for hydrophosphonylation reactions under solventless conditions at temperatures as low as 50°C. The ecocatalysts show excellent recyclability, maintaining activity for up to five cycles while achieving conversions up to 99 percent.

Solventless reaction conditions represent another important aspect of green phosphonate synthesis, eliminating the need for volatile organic solvents while often enhancing reaction rates and selectivity [15] [17]. The combination of polyethylene glycol (PEG-400) as a benign solvent with potassium iodide and potassium carbonate as catalytic system provides an environmentally friendly approach for benzyl phosphonate synthesis at room temperature [16] [17].

Microwave-assisted synthesis protocols offer significant advantages in terms of energy efficiency and reaction time reduction, typically achieving comparable or superior yields in 0.5 to 2 hours compared to conventional heating methods requiring several hours [12] [14]. These methods demonstrate particular effectiveness when combined with "P-ligand-free" catalytic systems, reducing both reaction time and catalyst complexity.

The development of recyclable catalytic systems represents a crucial aspect of green phosphonate chemistry, with focus on catalyst recovery and reuse to minimize waste generation and reduce process costs [15] [18]. Recent advances include the use of magnetic nanoparticle-supported catalysts that enable facile catalyst separation and recycling while maintaining high catalytic activity.

Purification Techniques and Challenges

The purification of 1,4-Bis(diethoxyphosphoryl)benzene presents specific challenges related to the polar nature of phosphonate functional groups and their tendency to coordinate with metal ions and other polar substances [19]. Effective purification strategies must address these characteristics while achieving the high purity levels required for research and industrial applications.

Column chromatography on silica gel represents the most commonly employed purification method, typically utilizing ethyl acetate/hexane solvent systems with ratios ranging from 30:70 to achieve effective separation [20] [19]. The phosphonate groups exhibit strong adsorption to silica gel, requiring careful optimization of elution conditions to achieve efficient product recovery while maintaining chromatographic resolution.

Recrystallization techniques offer an alternative purification approach, particularly effective for solid phosphonate derivatives [19]. The selection of appropriate solvent systems is critical, with ethanol/water mixtures and acetonitrile demonstrating effectiveness for phosphonate crystallization. The highly polar nature of phosphonates often necessitates the use of polar solvent systems that may complicate subsequent product isolation and drying procedures.

Vacuum distillation provides an effective purification method for thermally stable phosphonate esters, taking advantage of their relatively high boiling points and low volatility [19]. This technique is particularly suitable for large-scale purification where solvent-free methods are preferred, though careful temperature control is essential to prevent thermal decomposition.

Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) offer superior resolution and purity for analytical and small-scale preparative applications [19] [21]. Reversed-phase HPLC systems with acetonitrile/water gradient elution demonstrate excellent separation efficiency for phosphonate compounds, achieving purities exceeding 98 percent.

The removal of trace metal impurities represents a particular challenge in phosphonate purification due to the strong metal-chelating properties of phosphonate groups [19]. Ion exchange chromatography and treatment with chelating agents such as EDTA can effectively remove metal contaminants, though these procedures may require additional purification steps to remove the chelating agents themselves.

Industrial-Scale Production Methods

Industrial-scale production of 1,4-Bis(diethoxyphosphoryl)benzene requires careful consideration of economic factors, safety requirements, environmental impact, and process scalability [22] [23]. The transition from laboratory-scale synthetic methods to industrial production involves significant optimization of reaction conditions, purification protocols, and waste management strategies.

The classical Arbuzov reaction remains the most economically viable approach for large-scale production, primarily due to the low cost and commercial availability of starting materials including 1,4-dibromobenzene and triethyl phosphite [23] [24]. Industrial implementations typically employ continuous flow reactor systems that enable better heat management and improved safety profiles compared to batch processes, while achieving production capacities suitable for commercial applications.

Process optimization for industrial production focuses on maximizing atom economy and minimizing waste generation through efficient catalyst utilization and solvent recovery systems [23] [25]. The implementation of heat integration strategies enables recovery of thermal energy from exothermic reactions, significantly reducing overall energy consumption and improving process economics.

Quality control considerations for industrial production require implementation of robust analytical methodologies for real-time monitoring of reaction progress and product quality [23]. In-line spectroscopic techniques such as near-infrared (NIR) and Raman spectroscopy enable continuous monitoring of key process parameters, facilitating rapid response to process deviations and ensuring consistent product quality.

Environmental compliance represents a critical aspect of industrial phosphonate production, requiring implementation of comprehensive waste treatment systems and emission controls [25]. Solvent recovery and recycling systems are essential for minimizing environmental impact and reducing raw material costs, with distillation and adsorption technologies commonly employed for solvent purification and reuse.

The scalability of catalytic processes presents particular challenges for industrial implementation, especially for palladium-catalyzed methodologies where catalyst costs become significant economic factors at large scale [23] [24]. Development of more economical catalytic systems or efficient catalyst recovery and recycling protocols is essential for making these advanced synthetic methods economically viable for industrial applications.

XLogP3

1.6

Other CAS

21267-14-1

Wikipedia

Tetraethyl 1,4-phenylenebisphosphonate

Dates

Last modified: 08-15-2023

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